molecular formula C9H6ClFO2 B1310187 3-Chloro-2-fluorocinnamic acid CAS No. 261762-62-3

3-Chloro-2-fluorocinnamic acid

Cat. No.: B1310187
CAS No.: 261762-62-3
M. Wt: 200.59 g/mol
InChI Key: OJNDJHBNODEMSG-SNAWJCMRSA-N
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Description

3-Chloro-2-fluorocinnamic acid is a useful research compound. Its molecular formula is C9H6ClFO2 and its molecular weight is 200.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biodegradation and Environmental Applications

The biodegradation of fluoro-substituted cinnamic acids, including 4-fluorocinnamic acid, has been extensively studied, highlighting the potential environmental applications of these compounds. Isolated bacterial strains, such as Rhodococcus sp., have been shown to effectively degrade 4-fluorocinnamic acid, utilizing it as a sole carbon source, which suggests potential for bioremediation applications (Ma Yu, 2013; C. Amorim et al., 2013). This capability indicates a pathway for the environmental management of fluoro-substituted cinnamic acids, including their removal from contaminated sites or wastewater.

Biochemical Synthesis and Industrial Applications

The synthesis of fluorinated compounds, including esters of fluorocinnamic acids, showcases the industrial and biochemical applications of these chemicals. For example, the synthesis of methyl 4-fluorocinnamate, used in asymmetric dihydroxylation and aminohydroxylation, highlights the role of fluoro-substituted cinnamic acids in organic synthesis and the production of chiral medicinal materials (C. Si, 2004). This underscores the importance of these compounds in pharmaceutical manufacturing and the broader chemical industry.

Potential for Drug Development and Nutraceutical Applications

Research into compounds structurally related to 3-Chloro-2-fluorocinnamic acid also hints at potential applications in drug development and as nutraceuticals. For instance, studies on the inhibitory activity of trimethoxycinnamates against cholinesterase suggest applications in treating diseases such as Alzheimer’s (J. Kos et al., 2021). While this research does not directly involve this compound, it illustrates how functionalized cinnamic acids could be leveraged in therapeutic contexts.

Safety and Hazards

“3-Chloro-2-fluorocinnamic acid” has been classified as having acute toxicity (dermal, inhalation, and oral) according to regulation (EC) No 1272/2008 [CLP] and amendments . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of a fire, there is no restriction on the type of extinguisher which may be used .

Biochemical Analysis

Biochemical Properties

3-Chloro-2-fluorocinnamic acid plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of fatty acids. The compound can act as an inhibitor or activator of these enzymes, depending on the context of the reaction. For instance, it may inhibit the activity of certain dehydrogenases, thereby affecting the overall metabolic flux within the cell .

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to alter the expression of genes involved in oxidative stress responses and inflammatory pathways. This modulation can lead to changes in cell proliferation, apoptosis, and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. Additionally, the compound may interact with transcription factors, influencing gene expression by altering the binding affinity of these factors to DNA. These interactions result in changes in the expression of target genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a reduction in its biological activity. Long-term exposure to the compound can result in cumulative effects on cellular processes, such as sustained inhibition of metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on metabolic pathways. At higher doses, it can induce toxic or adverse effects, such as liver damage and oxidative stress. Threshold effects have been observed, where a specific dosage range results in a significant change in the compound’s impact on cellular function .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to fatty acid metabolism. It interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, influencing the synthesis and degradation of fatty acids. The compound can also affect metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy balance and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biological effects. The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The localization of this compound within the cell determines its interactions with biomolecules and its overall impact on cellular processes .

Properties

IUPAC Name

(E)-3-(3-chloro-2-fluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNDJHBNODEMSG-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90420753
Record name 3-Chloro-2-fluorocinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261762-62-3
Record name 3-Chloro-2-fluorocinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261762-62-3
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.